[2-(1-Adamantyloxy)propyl]amine hydrochloride
Overview
Description
[2-(1-Adamantyloxy)propyl]amine hydrochloride: is a chemical compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts specific physical and chemical properties to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-Adamantyloxy)propyl]amine hydrochloride typically involves the reaction of 1-adamantanol with a suitable propylamine derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 1-Adamantanol and a propylamine derivative.
Reaction Conditions: The reaction is typically conducted in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst or a base to facilitate the reaction.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: [2-(1-Adamantyloxy)propyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The amine group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane-derived ketones or alcohols, while substitution reactions can produce a variety of functionalized adamantane derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-(1-Adamantyloxy)propyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of molecular interactions and drug design. Its adamantane core can enhance the stability and bioavailability of biologically active molecules.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. Adamantane derivatives are known for their antiviral and neuroprotective activities, making this compound a candidate for drug development.
Industry: Industrially, the compound is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced durability and performance.
Mechanism of Action
The mechanism of action of [2-(1-Adamantyloxy)propyl]amine hydrochloride involves its interaction with specific molecular targets. The adamantane core can interact with hydrophobic regions of proteins or membranes, potentially modulating their function. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity.
Molecular Targets and Pathways:
Proteins: The compound may bind to proteins, altering their conformation and activity.
Membranes: Interaction with cell membranes can affect membrane fluidity and permeability.
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.
Comparison with Similar Compounds
Amantadine: A well-known antiviral and antiparkinsonian drug with a similar adamantane core.
Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.
Rimantadine: An antiviral drug structurally related to amantadine.
Uniqueness: [2-(1-Adamantyloxy)propyl]amine hydrochloride is unique due to its specific functional groups and potential applications. While similar compounds like amantadine and memantine are primarily used in medicine, this compound has broader applications in chemistry, biology, and industry.
Properties
IUPAC Name |
2-(1-adamantyloxy)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO.ClH/c1-9(8-14)15-13-5-10-2-11(6-13)4-12(3-10)7-13;/h9-12H,2-8,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGUXFBGHTZRFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC12CC3CC(C1)CC(C3)C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21623-92-7 | |
Record name | 1-Propanamine, 2-(tricyclo[3.3.1.13,7]dec-1-yloxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21623-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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